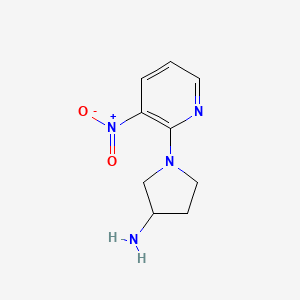

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

833452-33-8 |

|---|---|

Molecular Formula |

C9H12N4O2 |

Molecular Weight |

208.22 g/mol |

IUPAC Name |

1-(3-nitropyridin-2-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C9H12N4O2/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9/h1-2,4,7H,3,5-6,10H2 |

InChI Key |

OARZYUTUPOBYGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Nitropyridin 2 Yl Pyrrolidin 3 Amine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine scaffold is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. Its synthesis, particularly with specific substitution patterns and stereochemistry, is a well-explored area of organic chemistry. The construction of the 3-aminopyrrolidine (B1265635) fragment, a key component of the target molecule, requires methods that allow for the introduction of the amino group with high regio- and stereocontrol.

Asymmetric Synthesis Approaches to Pyrrolidine Cores

The generation of enantiomerically pure pyrrolidine cores is paramount for the synthesis of chiral drugs. Several asymmetric strategies have been developed to achieve this, often starting from readily available chiral precursors or employing chiral catalysts.

One prominent approach involves the use of the chiral pool, with amino acids such as L-aspartic acid and trans-4-hydroxy-L-proline serving as common starting materials. For instance, (S)-(+)-3-aminopyrrolidine dihydrochloride (B599025) has been synthesized from N-formyl-L-aspartic anhydride. This method involves acylation, esterification, reduction, and ring-closing steps to yield (S)-1-benzylpyrrolidin-3-amine, which is then debenzylated to afford the desired product. nih.gov Similarly, a chiral synthesis of (S)-3-aminopyrrolidine dihydrochloride has been reported starting from trans-4-hydroxy-L-proline, involving decarboxylation, N-tert-butoxycarbonyl (Boc) protection, sulfenylation, azide (B81097) substitution with configuration inversion, and subsequent reduction and deprotection. nih.gov

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of functionalized pyrrolidines. For example, highly functionalized pyrrolidine derivatives with three contiguous stereogenic centers have been prepared through an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence. youtube.com Furthermore, organocatalytic asymmetric cascade reactions have been developed to synthesize highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. google.com

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is another versatile method for accessing a variety of stereochemical patterns in enantioselective pyrrolidine synthesis. orgsyn.org This approach allows for the creation of multiple stereocenters in a single step with high levels of control.

A summary of asymmetric approaches to pyrrolidine cores is presented in the table below.

| Starting Material/Method | Key Transformation(s) | Target Pyrrolidine Derivative | Reference(s) |

|---|---|---|---|

| N-Formyl-L-aspartic anhydride | Acylation, esterification, reduction, cyclization, debenzylation | (S)-(+)-3-Aminopyrrolidine dihydrochloride | nih.gov |

| trans-4-Hydroxy-L-proline | Decarboxylation, Boc protection, sulfenylation, azidation, reduction, deprotection | (S)-3-Aminopyrrolidine dihydrochloride | nih.gov |

| Aldehydes and nitroalkenes | Organocatalytic domino Michael/Mannich [3+2] cycloaddition | Highly functionalized trifluoromethyl-substituted pyrrolidines | youtube.com |

| N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone | Organocatalytic asymmetric cascade reaction | Highly substituted pyrrolidines with a quaternary center at C3 | google.com |

| Azomethine ylides | Catalytic asymmetric 1,3-dipolar cycloaddition | Enantioselective pyrrolidines | orgsyn.org |

Stereochemical Control in Pyrrolidine Synthesis

Achieving specific stereochemistry in the pyrrolidine ring is crucial for biological activity. Various strategies are employed to control the relative and absolute configuration of substituents.

A stereoselective synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine highlights a one-pot reduction and regioselective cyclization of an azidoditosyl derivative as the key step. orgsyn.org The stereochemistry of the starting material dictates the final stereochemical outcome.

In the synthesis of cis- and trans-2,5-disubstituted pyrrolidines, the choice of protecting group on the nitrogen atom can influence the stereoselectivity of nucleophilic additions to a pyroglutamic acid-derived hemiaminal. researchgate.net For instance, carbamates tend to favor the formation of cis-pyrrolidines, while a benzamide (B126) protecting group leads to the trans isomer as the major product. researchgate.net

The use of chiral auxiliaries is another common strategy. For example, the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines has been achieved with high diastereoselectivity through the addition of Grignard reagents to chiral imines and subsequent cyclization. researchgate.net

Approaches to 3-Nitropyridine (B142982) Functionalization

Nucleophilic Aromatic Substitution on Nitropyridines

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings, such as nitropyridines. The nitro group strongly activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the positions ortho and para to it.

For the synthesis of 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine, a common strategy involves the reaction of a 2-halo-3-nitropyridine with 3-aminopyrrolidine. The halogen atom at the 2-position acts as a good leaving group, facilitating the substitution by the amine nucleophile. 2-Chloro-3-nitropyridine (B167233) is a frequently used starting material for this purpose. youtube.com The reaction of 2-chloro-3-nitropyridine with pyrrolidine has been shown to proceed efficiently to yield 2-(pyrrolidin-1-yl)-3-nitropyridine. researchgate.net This suggests that the analogous reaction with 3-aminopyrrolidine would be a viable route to the target compound.

The reactivity of halopyridines in SNAr reactions is generally lower than that of acid chlorides but is a common and effective method for introducing various substituents onto the pyridine ring. youtube.com

Electrophilic Aromatic Substitution and Nitration Reactions

The direct nitration of pyridine to produce 3-nitropyridine is a challenging transformation due to the deactivation of the ring by the nitrogen atom. However, methods have been developed to achieve this. One such method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which upon treatment with sulfur dioxide or sodium bisulfite, yields 3-nitropyridine. researchgate.net This reaction is not a direct electrophilic aromatic substitution but proceeds through a nih.govgoogleapis.com sigmatropic shift of the nitro group. researchgate.net

Direct electrophilic nitration of pyridine itself is generally low-yielding. researchgate.net However, the nitration of pyridine-N-oxide can occur more readily, often at the 4-position. Subsequent deoxygenation can then provide the nitropyridine derivative.

Coupling Methodologies for Pyridine-Pyrrolidine Linkages

The formation of the C-N bond between the pyridine and pyrrolidine rings is the final key step in the synthesis of this compound. As mentioned previously, the most direct and common approach is a nucleophilic aromatic substitution reaction.

The reaction between 2-chloro-3-nitropyridine and a suitable aminopyrrolidine derivative is the most convergent strategy. This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

The table below summarizes the key coupling reaction.

| Pyridine Substrate | Pyrrolidine Substrate | Coupling Method | Product | Reference(s) |

|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Pyrrolidine | Nucleophilic Aromatic Substitution | 2-(Pyrrolidin-1-yl)-3-nitropyridine | researchgate.net |

| 2-Chloro-3-nitropyridine | 3-Aminopyrrolidine | Nucleophilic Aromatic Substitution | This compound | Inferred from youtube.comresearchgate.net |

While direct palladium-catalyzed C-N cross-coupling reactions have been developed for the synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines, the SNAr approach remains a more straightforward and widely employed method for the synthesis of analogues of the title compound. nih.gov

Strategies for N-Alkylation and Amine Linkage Formation

The principal method for constructing the 1-(3-nitropyridin-2-yl)pyrrolidine framework is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reaction between an activated nitropyridine precursor and a pyrrolidine derivative.

The key starting material for the pyridine component is typically 2-chloro-3-nitropyridine. guidechem.comnih.gov The presence of the electron-withdrawing nitro group in the ortho position to the chlorine atom significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloro leaving group. ntnu.no The nucleophile in this reaction is the secondary amine of the pyrrolidine ring, in this case, 3-aminopyrrolidine or a protected version thereof.

The general reaction scheme involves the combination of 2-chloro-3-nitropyridine with the desired pyrrolidine in the presence of a base and a suitable solvent. The base, such as triethylamine (B128534) or potassium carbonate, serves to neutralize the hydrogen chloride that is formed during the reaction.

Table 1: Typical Reagents and Conditions for N-Arylation of Amines with Chloro-nitropyridines

| Electrophile | Nucleophile | Base | Solvent | Temperature | Reference |

| 2-Chloro-3-nitropyridine | Morpholine (B109124) | Not specified | Not specified | Not specified | guidechem.com |

| 2-Chloro-3-nitropyridine | ω-Aminoalkylphosphonates | Not specified | Not specified | Not specified | nih.gov |

| 2-Chloro-5-nitropyridine (B43025) | N-Methylpiperazine | Not specified | Not specified | Not specified | nih.gov |

| 2,5-Dichloro-3-nitropyridine (B1336234) | Pyrrolidine | Triethylamine | Methanol (B129727) | 20 °C | nih.gov |

The reaction of 2-chloro-3-nitropyridine with various amines, such as morpholine and piperazine (B1678402) derivatives, has been reported, demonstrating the feasibility of this approach for forming the critical C-N bond. guidechem.comnih.gov For the synthesis of the title compound, (R)- or (S)-3-aminopyrrolidine, or a protected form like tert-butyl (pyrrolidin-3-yl)carbamate, would be the selected nucleophile. The use of a protected amine on the pyrrolidine ring is often preferred to prevent side reactions and allows for subsequent functionalization.

One-Pot and Multicomponent Reactions in Heterocycle Synthesis

One-pot and multicomponent reactions (MCRs) represent an efficient and atom-economical approach to the synthesis of complex heterocyclic molecules from simple starting materials in a single synthetic operation. nih.govmdpi.com While a specific one-pot synthesis for this compound has not been extensively documented, the principles of MCRs can be applied to the construction of both the pyrrolidine and pyridine cores.

For instance, three-component ring transformation (TCRT) reactions have been utilized to produce highly substituted nitropyridines. nih.gov These reactions can involve the condensation of a ketone, an ammonium (B1175870) source, and a dinitropyridone, which serves as a synthetic equivalent for unstable nitromalonaldehyde. nih.gov This methodology provides a metal-free route to functionalized nitropyridines that could potentially be adapted for the synthesis of precursors to the title compound.

Similarly, various MCRs have been developed for the synthesis of substituted pyrrolidines. researchgate.netresearchgate.net These often involve cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, or tandem reaction sequences. researchgate.net An efficient one-pot synthesis of 2-substituted 3-nitropyrrolidines has been developed through a multicomponent domino reaction between imines and 3-nitro-1-propanol methanesulfonate. researchgate.net

The convergence of these strategies, potentially combining the formation of the pyrrolidine ring and its subsequent N-arylation in a single pot, represents a promising avenue for the future development of highly efficient syntheses of this compound and its analogues. The ability to control the selectivity of these complex transformations by varying reaction conditions such as catalysts, solvents, and temperature is a key area of ongoing research. bohrium.com

Specific Syntheses of Related 1-(3-Nitropyridin-2-yl)pyrrolidine Derivatives

The synthesis of structurally related 1-(3-nitropyridin-2-yl)pyrrolidine derivatives provides valuable insight into the practical application of the synthetic strategies discussed. A notable example is the synthesis of 5-chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine. nih.gov

In this synthesis, 2,5-dichloro-3-nitropyridine is reacted with pyrrolidine in methanol at room temperature, with triethylamine acting as a base. The reaction proceeds with high selectivity, with the pyrrolidine displacing the chlorine atom at the 2-position, which is more activated by the adjacent nitro group. This reaction yielded the desired product in 91% yield.

Table 2: Synthesis of 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine nih.gov

| Starting Material | Reagent | Solvent | Base | Yield |

| 2,5-Dichloro-3-nitropyridine | Pyrrolidine (2 equiv.) | Methanol | Triethylamine | 91% |

This example clearly demonstrates the effectiveness of the SNAr approach for the synthesis of 1-(3-nitropyridin-2-yl)pyrrolidine systems. By substituting pyrrolidine with 3-aminopyrrolidine or a protected derivative, this method can be directly adapted to synthesize the target compound, this compound.

Further examples include the reaction of 2-chloro-3-nitropyridine with piperazine derivatives to form potential urease inhibitors and with ω-aminoalkylphosphonates to create acyclic phosphonate (B1237965) nucleotide analogs. nih.gov These syntheses underscore the versatility of 2-chloro-3-nitropyridine as a scaffold for the introduction of various amine-containing heterocyclic and acyclic moieties.

Chemical Reactivity and Transformations of 1 3 Nitropyridin 2 Yl Pyrrolidin 3 Amine

Reactivity of the Pyrrolidine (B122466) Amine Functionality

The pyrrolidine portion of the molecule contains a secondary amine within the ring and a primary amine as a substituent. The primary amine at the 3-position is generally the more reactive nucleophilic center for transformations.

Transformations Involving the Pyrrolidine Nitrogen

The primary amine on the pyrrolidine ring is a key site for synthetic modifications. Standard amine chemistry, such as acylation, alkylation, and sulfonylation, can be employed to introduce a variety of substituents. These reactions typically proceed under standard conditions, with the primary amine acting as a potent nucleophile. For example, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides.

The secondary amine within the pyrrolidine ring is less reactive due to steric hindrance and its involvement in the ring structure. However, it can participate in reactions under more forcing conditions.

Functional Group Interconversions on the Pyrrolidine Ring

The pyrrolidine ring itself, being a saturated heterocycle, is relatively stable. wikipedia.org However, functional group interconversions involving the amine substituent are common. For instance, the primary amine can be converted to other functional groups through various synthetic methodologies. While specific examples for 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine are not extensively detailed in the public literature, analogous transformations on similar pyrrolidine-containing compounds are well-established. organic-chemistry.org These can include conversion to azides, guanidines, or ureas, expanding the chemical diversity of the core structure.

Recent developments in synthetic chemistry have highlighted methods for the synthesis of pyrrolidine derivatives through ring contraction of pyridines or via cascade reactions of piperidines, showcasing the versatility of synthetic routes to access and modify such heterocyclic systems. nih.govrsc.org

Bioactivation Mechanisms and Reactive Metabolite Formation

The bioactivation of molecules containing alicyclic amines, such as the pyrrolidine ring in this compound, is a critical aspect of their metabolic profile. The electron-rich nitrogen and adjacent α-carbons are often primary sites for metabolism by enzymes like cytochrome P450 (CYP) and monoamine oxidases. researchgate.net

Reactivity of the Nitropyridine Moiety

The nitropyridine ring is an electron-deficient aromatic system, a characteristic that is further enhanced by the electron-withdrawing nitro group. This electronic nature dictates its reactivity, particularly towards nucleophilic substitution and reduction.

Reduction of the Nitro Group to Amino

The reduction of the nitro group on the pyridine (B92270) ring is a common and synthetically useful transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the pyridine ring. This transformation is typically achieved using a variety of reducing agents.

Standard methods for nitro group reduction, such as catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or treatment with metals in acidic media (e.g., tin or iron in HCl), are generally effective. For instance, the reduction of 2-chloro-5-nitropyridine (B43025) to 6-chloropyridin-3-amine is a well-documented step in the synthesis of various bioactive molecules. mdpi.comnih.gov A similar strategy would be applicable to this compound, yielding 2-(3-aminopyrrolidin-1-yl)pyridin-3-amine. This resulting diamine is a versatile intermediate for further functionalization, such as in the synthesis of heterocyclic systems or as a ligand for metal complexes.

| Reaction | Reagents and Conditions | Product |

| Nitro Group Reduction | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | 2-(3-Aminopyrrolidin-1-yl)pyridin-3-amine |

| Nitro Group Reduction | Fe, NH₄Cl, EtOH/H₂O, reflux | 2-(3-Aminopyrrolidin-1-yl)pyridin-3-amine |

| Nitro Group Reduction | SnCl₂·2H₂O, EtOH, reflux | 2-(3-Aminopyrrolidin-1-yl)pyridin-3-amine |

This table represents typical conditions for nitro group reduction on related nitropyridine systems.

Halogenation and Amination of the Pyridine Ring

The electron-deficient nature of the 3-nitropyridine (B142982) ring makes it susceptible to nucleophilic aromatic substitution (SNAr). However, direct halogenation or amination of the pyridine ring of this compound itself is not a commonly reported transformation. Instead, the synthesis of this compound and its analogs often starts from a pre-functionalized nitropyridine.

The synthesis typically involves the reaction of a dihalonitropyridine, such as 2,6-dichloro-3-nitropyridine, with an appropriate amine. nih.gov In the case of this compound, the synthesis would likely involve the reaction of 2-chloro-3-nitropyridine (B167233) with pyrrolidin-3-amine. In such reactions, the chlorine atom at the 2-position is activated towards nucleophilic displacement by the adjacent nitro group.

Further functionalization of the pyridine ring can be achieved, though this often requires specific strategies. For example, oxidative amination of 3-nitropyridine can be performed using reagents like hydroxylamine (B1172632) or by using ammonia (B1221849) in the presence of an oxidizing agent like potassium permanganate, which tends to introduce an amino group at the 2- or 4-position relative to the nitro group. ntnu.no

Condensation Reactions Involving the Pyridine Nucleus

The pyridine nucleus of this compound, being substituted with a strong electron-withdrawing nitro group at the 3-position, is activated towards nucleophilic attack. This reactivity is a cornerstone of various condensation reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds.

A primary example of such reactivity is nucleophilic aromatic substitution (SNAr). In analogous systems, such as 2-chloro-3-nitropyridine, the chlorine atom at the 2-position is readily displaced by amines. scielo.org.mx This reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is facilitated by the electron-withdrawing nitro group. In the case of this compound, while the pyrrolidin-3-amine group is already attached at the 2-position, further condensation reactions can be envisaged. For instance, the primary amine of the pyrrolidine ring of one molecule could potentially react with the activated pyridine ring of another, although this would require harsh conditions and is less common.

More pertinent are condensation reactions that lead to the formation of fused heterocyclic systems. For example, the reaction of 2-chloro-3-nitropyridine with various amines is a key step in the synthesis of imidazo[4,5-b]pyridine derivatives. scielo.org.mx This involves initial nucleophilic substitution of the chlorine, followed by reduction of the nitro group and subsequent intramolecular cyclization. While this compound does not possess a leaving group like chlorine, the inherent reactivity of the nitropyridine system suggests its potential to participate in annulation reactions to form pyrrolo[3,4-c]pyridine structures. nih.govacs.org

Unexpected condensation reactions have also been observed with aminopyridine derivatives. For instance, 2-aminopyridine (B139424) has been shown to undergo a condensation reaction with barbituric acid in DMF, suggesting the possibility of complex, multi-component reactions under specific conditions. scielo.org.mx

The following table summarizes representative condensation reactions of related nitropyridine derivatives, illustrating the potential reactivity of the pyridine nucleus in this compound.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Chloro-3-nitropyridine | Primary Amines | 2-Amino-3-nitropyridine derivatives | scielo.org.mx |

| 2-Chloro-3-nitropyridine | Heterocyclic Amides | Imidazo[4,5-b]pyridine derivatives | scielo.org.mx |

| 2-Aminopyridine | Barbituric Acid | Mannich-type condensation product | scielo.org.mx |

| 2-Chloro-5-nitropyridine | N-phenylpiperazine | N-(5-nitropyridin-2-yl)-N'-phenylpiperazine | nih.gov |

This table is illustrative of the types of condensation reactions nitropyridines can undergo and is based on analogous compounds.

1,3-Dipolar Cycloaddition Reactions in Pyridine-Pyrrolidine Systems

The electron-deficient nature of the C4=C5 bond in the 3-nitropyridine ring of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. nih.gov This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings and has been studied in detail for various 2-substituted 3-nitropyridines.

Specifically, the reaction of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide, generated in situ from sarcosine (B1681465) and paraformaldehyde, has been shown to yield pyrroline (B1223166) derivatives fused to the pyridine ring. nih.gov The reaction proceeds via a [3+2] cycloaddition across the C4=C5 double bond of the pyridine nucleus, followed by the elimination of nitrous acid (HNO2) and subsequent rearomatization to form the stable pyrrolo[3,4-c]pyridine system.

The substituent at the 2-position of the 3-nitropyridine ring has a significant influence on the outcome of the reaction. Electron-donating groups, such as the pyrrolidinyl group present in this compound, generally facilitate this transformation. Research on a series of 2-(pyrrolidin-1-yl)-3-nitropyridine derivatives has demonstrated good to excellent yields of the corresponding pyrrolo[3,4-c]pyridine products. nih.gov

The general scheme for this transformation is as follows:

The following table presents data from the study of 1,3-dipolar cycloaddition reactions of various 2-substituted-3-nitropyridines with N-methyl azomethine ylide, which serves as a model for the expected reactivity of this compound.

| 2-Substituent | 5-Substituent | Product Yield (%) | Reference |

| -SCH2Ph | -CF3 | 88 | nih.gov |

| -pyrrolidin-1-yl | -CF3 | 95 | nih.gov |

| -SCH2Ph | -CO2Me | 95 | nih.gov |

| -pyrrolidin-1-yl | -CO2Me | 92 | nih.gov |

| -Cl | -H | 91 | nih.gov |

| -pyrrolidin-1-yl | -Cl | 91 | nih.gov |

| -Br | -H | 86 | nih.gov |

| -pyrrolidin-1-yl | -Br | 86 | nih.gov |

This data is for analogous 2-substituted-3-nitropyridines and is indicative of the expected high reactivity and yields for this compound in similar 1,3-dipolar cycloaddition reactions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and chemical environment of atoms in a molecule. For 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine, ¹H NMR provides precise information about the location and coupling of hydrogen atoms.

¹H NMR Spectroscopy: Experimental data for the (S)-enantiomer of the compound, synthesized as an intermediate in the development of DPP-IV inhibitors, confirms the proposed structure. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons on both the pyridine (B92270) and pyrrolidine (B122466) rings.

The protons on the 3-nitropyridin-2-yl moiety appear in the aromatic region of the spectrum. Specifically, the proton at position 6 of the pyridine ring (H-6) is observed as a doublet of doublets around δ 8.32 ppm. The proton at position 4 (H-4) also presents as a doublet of doublets at approximately δ 8.24 ppm, while the H-5 proton is found further upfield as a doublet of doublets near δ 6.78 ppm. The coupling patterns (dd) arise from the spin-spin interactions with adjacent protons on the pyridine ring.

The protons of the pyrrolidine ring are observed as a series of multiplets in the upfield region, from approximately δ 1.75 to 4.02 ppm. The complexity of these signals is due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to each other and to the chiral center at C3. The primary amine group (-NH₂) on the pyrrolidine ring typically appears as a broad singlet, in this case around δ 1.68 ppm, due to rapid proton exchange and quadrupolar broadening from the nitrogen atom.

¹³C NMR and 2D NMR Spectroscopy: While detailed experimental ¹³C NMR data for this specific compound is not readily available in the cited literature, the expected chemical shifts can be predicted. The carbon atoms of the nitropyridine ring would resonate in the δ 110-160 ppm range. The carbons of the pyrrolidine ring would appear at higher field, typically between δ 25-60 ppm. To definitively assign each carbon and proton signal, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and providing information about the structure through fragmentation patterns.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable method. Experimental data shows a molecular ion peak in positive ion mode [M+H]⁺ at m/z 209.1. This corresponds to the protonated form of the molecule (C₉H₁₂N₄O₂ + H⁺).

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous confirmation of the elemental composition. The theoretical monoisotopic mass of the neutral molecule is 208.096026852 Da. The measured [M+H]⁺ value is consistent with this calculated mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Based on analyses of closely related nitropyridine derivatives, the most prominent bands would include:

N-H Stretching: The primary amine (-NH₂) group would exhibit moderate to weak stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹.

N=O Stretching (Nitro Group): The nitro group is a strong IR absorber and is characterized by two distinct stretching vibrations: an asymmetric stretch typically found between 1520-1540 cm⁻¹ and a symmetric stretch in the 1340-1360 cm⁻¹ range.

C=C and C=N Stretching: Aromatic ring stretching vibrations from the pyridine moiety would be visible in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aryl C-N and alkyl C-N bonds would appear in the fingerprint region, typically between 1000-1350 cm⁻¹.

Electronic Spectroscopy (UV-Vis) and Nonlinear Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the nitropyridine ring system. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. The presence of the electron-donating pyrrolidine group and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" or donor-π-acceptor (D-π-A) system. This electronic arrangement can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum, which are often sensitive to solvent polarity.

The D-π-A nature of this molecule also suggests potential for nonlinear optical (NLO) properties. Organic molecules with significant NLO activity typically possess a large delocalized π-electron system and strong electron-donating and withdrawing groups, which enhances molecular polarizability. The nitro group is a powerful electron-attracting group that is frequently incorporated into materials designed for NLO applications. The flow of electrons from the amine donor through the pyridine π-system to the nitro acceptor could give rise to a significant hyperpolarizability (β), a key measure of second-order NLO activity. While specific experimental NLO data for this compound are not available, its structure is archetypal of those investigated for such properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would confirm bond lengths, bond angles, and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation). It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the crystal packing.

As of this writing, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a solved crystal structure for this compound or its salts.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT/B3LYP) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT), particularly with the B3LYP functional and a suitable basis set like 6-311++G(d,p), is a widely used method for these investigations. researchgate.netnajah.edu

For 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine, these calculations would begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. najah.edu Studies on the related scaffold, 2-amino-3-nitropyridine, have shown that DFT calculations can produce geometrical parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A small energy gap suggests that the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites). For this compound, the nitro group is expected to create a strongly electron-deficient (positive potential) area on the pyridine (B92270) ring, while the amine groups would be electron-rich (negative potential).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hydrogen bonding and charge transfer (delocalization) between orbitals. researchgate.net In this compound, NBO analysis could quantify the intramolecular hydrogen bond between the pyrrolidine (B122466) amine and the nitro group, which would influence the molecule's preferred conformation.

A hypothetical data table summarizing the kind of information derived from DFT calculations is shown below.

| Calculated Property | Significance for this compound | Example Reference |

|---|---|---|

| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D structure. | researchgate.net |

| HOMO Energy | Indicates electron-donating ability. | tandfonline.com |

| LUMO Energy | Indicates electron-accepting ability. | tandfonline.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. | researchgate.net |

| Dipole Moment | Quantifies overall molecular polarity. | tandfonline.com |

| MEP Surface | Maps reactive sites for electrophilic and nucleophilic attack. | tandfonline.com |

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states (TS) and intermediates. This elucidates reaction pathways and provides a deeper understanding of reaction kinetics and thermodynamics.

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where the pyrrolidine amine attacks the electron-deficient pyridine ring, displacing a leaving group. Computational studies could model this process by:

Locating Reactants and Products: The geometries of the starting materials (e.g., 2-chloro-3-nitropyridine (B167233) and 3-aminopyrrolidine) and the final product are optimized.

Identifying Intermediates: The formation of a Meisenheimer complex, a key intermediate in SNAr reactions, can be modeled.

Searching for Transition States: The energy barriers for the formation and collapse of the intermediate would be calculated by locating the corresponding transition states.

By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. Similar computational approaches have been applied to understand the cycloaddition reactions of nitropyridines and the N-heterocyclization of primary amines to form pyrrolidines. mdpi.comorganic-chemistry.org

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. researchgate.net This method is central to structure-based drug design. For this compound, docking studies could explore its potential to inhibit various enzymes, such as protein kinases or cyclooxygenases (COX), which are common targets for pyridine and pyrrolidine-containing compounds. nih.govnih.govmdpi.com

The docking process involves:

Preparation of Receptor and Ligand: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is built and optimized.

Binding Site Definition: The active site of the enzyme is defined based on the position of a known co-crystallized inhibitor.

Docking Simulation: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, ranking them based on binding energy or fitness score. nih.gov

The results would reveal the most probable binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues in the active site. mdpi.com For instance, the amine groups could act as hydrogen bond donors, while the pyridine ring could engage in pi-pi stacking with aromatic residues like tyrosine or phenylalanine.

| Potential Protein Target | Key Interacting Residues (Hypothetical) | Type of Interaction | Reference for Methodology |

|---|---|---|---|

| Protein Kinase (e.g., p38 MAPK) | Asp, Lys, Met | Hydrogen Bond, Hydrophobic | researchgate.net |

| Cyclooxygenase (COX-2) | Arg, Tyr, Ser | Hydrogen Bond, Pi-Pi Stacking | nih.govmdpi.com |

| Bacterial Enzyme (e.g., DNA Gyrase) | Asp, Gly, Arg | Hydrogen Bond, Electrostatic | tandfonline.com |

In Silico Pharmacokinetic Predictions for Compound Profiling

The success of a drug candidate depends not only on its biological activity but also on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools like SwissADME and TOPKAT can predict these properties based on the molecule's structure, allowing for early-stage profiling and identification of potential liabilities. japsonline.comnih.govnih.gov

For this compound, key ADME parameters would be predicted:

Absorption: Parameters like lipophilicity (LogP) and water solubility (LogS) are calculated to predict oral bioavailability and human intestinal absorption (HIA). researchgate.net

Distribution: Predictions would indicate if the compound is likely to cross the Blood-Brain Barrier (BBB) or bind extensively to plasma proteins. japsonline.com

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to be inhibited by the compound, flagging potential for drug-drug interactions. nih.gov

Excretion: Related to clearance and half-life.

Toxicity: Potential for mutagenicity (AMES test), carcinogenicity, and hERG inhibition (cardiotoxicity) can be assessed. nih.govnih.gov

These predictions help in prioritizing compounds for further experimental testing and in designing new analogs with improved pharmacokinetic profiles. f1000research.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

QSAR and SAR are modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. wjpsonline.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., electronic, steric, or hydrophobic parameters) to their activity. mdpi.com

To build a QSAR model for analogs of this compound, a dataset of compounds with varying substituents and their corresponding measured biological activities (e.g., IC50 values) is required. Methods like 3D-QSAR (e.g., CoMFA and CoMSIA) can then be used to generate contour maps that show where steric bulk or specific electronic features on the molecular scaffold would increase or decrease activity. nih.govmdpi.com Such models are powerful tools for guiding the synthesis of more potent compounds. aimspress.com

The biological activity of this compound is governed by a balance of steric and electronic factors.

Electronic Effects: The 3-nitro group on the pyridine ring is a strong electron-withdrawing group. This significantly influences the electron density of the entire aromatic system, affecting its ability to participate in interactions like hydrogen bonding and pi-stacking. The presence of the nitro group has been shown in related systems to be crucial for potent biological activity. nih.gov The basicity of the two amine groups is also a key electronic feature that will dictate protonation state at physiological pH and the potential for ionic interactions.

QSAR studies on related heterocyclic compounds have successfully used descriptors for these properties to explain and predict antibacterial or anticancer activity. mdpi.comaimspress.com

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations. nih.gov The specific conformation can be critical for biological activity, as it determines the spatial orientation of the substituents. The conformational landscape of the pyrrolidine ring is described by pseudorotation, a continuous puckering motion. beilstein-journals.org The two main classes of conformations are the envelope (where four atoms are coplanar) and the twist (or half-chair) forms.

For this compound, computational studies using both molecular mechanics and DFT, often complemented by NMR data, can map the pseudorotation pathway and identify the lowest energy conformers. beilstein-journals.org The substitution pattern, including the attachment of the bulky nitropyridine group at N-1 and the amine at C-3, will strongly influence the conformational preference. researchgate.net Understanding this preference is essential, as protein-ligand interactions can sometimes stabilize a higher-energy conformer, a phenomenon that has significant implications for drug design. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles

Impact of Pyrrolidine (B122466) Ring Substituents on Molecular Interactions

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common scaffold in a multitude of biologically active compounds. researchgate.net Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can significantly impact binding affinity and selectivity for a target protein.

Substituents on the pyrrolidine ring can influence molecular interactions in several ways:

Steric Bulk: The size and shape of substituents can either facilitate or hinder the fit of the ligand into a receptor's binding pocket.

Hydrophobicity/Hydrophilicity: Modifying substituents can tune the lipophilicity of the compound, which is critical for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

In the context of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine, the primary amine at the C3 position is a key feature. This group can act as a hydrogen bond donor and can be protonated at physiological pH, forming a charged species that can engage in strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. The specific location and stereochemistry of this amine are critical for optimal interaction.

While specific data for substitutions on the pyrrolidine ring of this exact compound are not available, studies on related pyrrolidine-containing ligands for CNS targets have shown that the nature and position of substituents are paramount for activity. nih.gov For example, the addition of small alkyl or aryl groups can modulate potency and selectivity.

Table 1: Hypothetical Impact of Pyrrolidine C3-Substituent Modifications on Receptor Affinity

| Substituent at C3 | Potential Interaction Change | Expected Impact on Affinity |

| -NH2 (primary amine) | Hydrogen bond donor, potential for ionic interaction | Baseline affinity |

| -NHMe (secondary amine) | Hydrogen bond donor, increased lipophilicity | May increase or decrease affinity depending on pocket size and polarity |

| -NMe2 (tertiary amine) | Hydrogen bond acceptor (lone pair), increased bulk and basicity | Likely to decrease affinity due to loss of H-bond donation and increased steric hindrance |

| -OH (hydroxyl) | Hydrogen bond donor and acceptor | May maintain or decrease affinity, depending on the importance of the basic amine |

Role of the 3-Nitropyridine (B142982) Moiety in Receptor Binding and Recognition

The 3-nitropyridine moiety is a critical component of the molecule, likely serving as a key pharmacophoric element. The pyridine (B92270) ring itself is a common feature in many drugs, often participating in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pocket. mdpi.com

The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring. This has several implications for receptor binding:

Dipole Moment: The nitro group introduces a strong dipole moment, which can contribute to favorable electrostatic interactions with the receptor.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Aromatic Interactions: The electron-deficient nature of the nitropyridine ring can enhance pi-stacking interactions with electron-rich aromatic residues in the binding site.

Research on related nitropyridine derivatives has highlighted the importance of the nitro group for biological activity. nih.govmdpi.com Its replacement or modification often leads to a significant change in potency.

Stereochemistry and Enantioselectivity in Ligand-Protein Binding

The C3 position of the pyrrolidine ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)- and (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

The stereoselective synthesis of pyrrolidine-containing drugs is a major focus in medicinal chemistry to ensure the production of the more active and safer enantiomer. researchgate.net The differential binding of enantiomers can be attributed to the three-point attachment model, where one enantiomer can achieve a more optimal three-point interaction with the receptor binding site than the other.

For this compound, the spatial orientation of the C3-amine group will be different in the (R) and (S) enantiomers. This will dictate how effectively it can form crucial interactions, such as hydrogen bonds or ionic bonds, with specific residues in the receptor. Therefore, it is highly probable that one enantiomer will display significantly higher affinity and/or efficacy at its biological target than the other.

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework (scaffold) of a known active compound with a different one, while maintaining the essential pharmacophoric features. nih.govresearchgate.net This can lead to new chemical entities with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property.

For this compound, potential scaffold hops could involve replacing the pyrrolidine ring with other cyclic amines (e.g., piperidine (B6355638), azetidine) or acyclic linkers. The 3-nitropyridine moiety could also be replaced by other heteroaromatic systems. researchgate.netnih.gov

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new compound with similar biological activity. cambridgemedchemconsulting.com For the 3-nitropyridine ring, common bioisosteres could include other electron-deficient aromatic systems. A notable bioisosteric replacement for the nitro group is the trifluoromethyl (-CF3) group, which can mimic some of its electronic properties and is often associated with improved metabolic stability. nih.gov

Table 2: Potential Bioisosteric Replacements for the 3-Nitro Group

| Original Group | Bioisosteric Replacement | Rationale |

| -NO2 | -CN (cyano) | Similar size, linear geometry, and electron-withdrawing properties. |

| -NO2 | -CF3 (trifluoromethyl) | Strong electron-withdrawing group, can improve metabolic stability. nih.gov |

| -NO2 | -SO2Me (methylsulfonyl) | Tetrahedral geometry, strong hydrogen bond acceptor. |

Design Strategies for Modulating Aqueous Solubility and Physicochemical Parameters through Scaffold Modification

Aqueous solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. mdpi.comnih.gov Compounds with poor solubility can be challenging to formulate and may exhibit poor in vivo efficacy. The scaffold of this compound offers several opportunities for modification to enhance solubility.

Strategies to improve aqueous solubility include:

Introduction of Polar Functional Groups: Adding polar groups, such as hydroxyl (-OH), additional amine (-NH2), or short ether chains, to the scaffold can increase its hydrophilicity and ability to interact with water molecules. mdpi.comnih.gov

Salt Formation: The basic nitrogen atoms in the pyrrolidine and pyridine rings can be protonated to form salts with pharmaceutically acceptable acids. Salts are generally more water-soluble than the corresponding free base. researchgate.net

Scaffold Hopping to More Soluble Cores: Replacing a lipophilic scaffold with a more polar one can dramatically improve solubility. For instance, replacing a carbon-rich ring with a heterocycle containing more nitrogen or oxygen atoms can be an effective strategy. mdpi.com

Table 3: Predicted Physicochemical Properties of this compound and a Hypothetical Analog

| Compound | Molecular Formula | Molecular Weight | Predicted LogP | Predicted Aqueous Solubility |

| This compound | C9H12N4O2 | 208.22 | 0.8 | Moderately Soluble |

| 1-(3-Amino-5-hydroxypyridin-2-yl)pyrrolidin-3-amine | C9H14N4O | 194.23 | -0.5 | Highly Soluble |

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Routes to Diversified Derivatives

The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine itself likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine (B92270) chemistry. nih.govguidechem.com Future research could build upon this foundation to create a diverse library of derivatives, enabling a thorough investigation of structure-activity relationships.

A primary approach involves the reaction of 2-chloro-3-nitropyridine (B167233) with a variety of substituted pyrrolidin-3-amines. The parent pyrrolidin-3-amine can be modified at the C4 position or on the pyrrolidine (B122466) nitrogen (if unprotected) to introduce a range of functional groups. Multicomponent reactions offer an efficient strategy for generating highly functionalized pyrrolidine derivatives for this purpose. tandfonline.com

Furthermore, post-synthetic modification of the this compound scaffold presents another fertile area of investigation. The primary amine of the pyrrolidine ring is a versatile handle for derivatization through acylation, alkylation, or sulfonylation, yielding a wide array of amides, secondary/tertiary amines, and sulfonamides. Additionally, the nitro group on the pyridine ring can be reduced to an amine, which can then participate in a host of chemical transformations, including diazotization followed by substitution, or amide/sulfonamide formation. This would provide access to a new family of 2,3-diaminopyridine (B105623) derivatives.

A proposed scheme for the diversification of the core structure is presented below:

Table 1: Proposed Synthetic Strategies for Derivative Generation

| Starting Material | Reagent/Reaction Type | Potential Derivative Class |

|---|---|---|

| 2-Chloro-3-nitropyridine | Substituted Pyrrolidin-3-amines | C4-functionalized derivatives |

| This compound | Acyl chlorides/Anhydrides | Pyrrolidine-N-amides |

| This compound | Alkyl halides | Pyrrolidine-N-alkylamines |

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-(3-Aminopyridin-2-yl)pyrrolidin-3-amine |

Advanced Spectroscopic Techniques for Dynamic Structure Analysis

The conformational flexibility of the pyrrolidine ring and the potential for restricted rotation around the C2-N bond connecting the two rings make this compound an excellent candidate for dynamic structural analysis. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are particularly well-suited for probing these dynamic processes in solution. nih.gov

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for the unambiguous assignment of all proton and carbon signals in the molecule and its derivatives. ipb.ptplos.org Of particular interest would be the use of Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments can reveal through-space correlations between protons, providing critical insights into the preferred conformation of the molecule, such as the relative orientation of the pyridine and pyrrolidine rings. ipb.pt

Dynamic NMR (DNMR) studies could be employed to investigate the energy barriers associated with conformational changes, such as the puckering of the pyrrolidine ring and rotation around the C-N bond. youtube.com By acquiring spectra at various temperatures, it may be possible to observe the coalescence of signals, allowing for the calculation of the activation energy for these processes. Saturation Transfer Difference (STD) NMR could be a valuable tool to study the binding of these compounds to biological macromolecules, identifying the parts of the molecule that are in close contact with the receptor. youtube.com

Integrated Computational and Synthetic Design for Targeted Systems

The integration of computational modeling with synthetic chemistry offers a powerful paradigm for the rational design of molecules with specific biological activities. frontiersin.orgnih.govnih.gov The this compound scaffold, containing both hydrogen bond donors and acceptors, as well as a potentially metabolically labile nitro group, is a prime candidate for such an approach, particularly in the design of kinase inhibitors. Both pyrimidine (B1678525) and pyridine scaffolds are prevalent in approved kinase inhibitors. nih.govnih.gov

Table 2: Computational and Synthetic Workflow for Targeted Inhibitor Design

| Step | Technique/Approach | Objective |

|---|---|---|

| 1. Target Identification | Bioinformatics Analysis | Identify kinases with binding pockets suitable for the scaffold. |

| 2. In Silico Screening | Molecular Docking | Predict binding modes and affinities of a virtual library of derivatives. frontiersin.org |

| 3. Model Refinement | Molecular Dynamics (MD) Simulations | Assess the stability of predicted binding poses and ligand-induced conformational changes. |

| 4. QSAR Modeling | Machine Learning/QSAR | Develop models that correlate structural features with predicted activity to guide the design of new derivatives. frontiersin.org |

| 5. Synthesis | Organic Synthesis | Synthesize the most promising candidates identified through computational modeling. |

| 6. In Vitro Testing | Biochemical/Cell-based Assays | Experimentally validate the biological activity of the synthesized compounds. |

This iterative cycle of design, synthesis, and testing can accelerate the discovery of potent and selective inhibitors. For example, computational studies could predict whether specific substitutions on the pyrrolidine ring would lead to favorable interactions within the ATP-binding site of a target kinase. Subsequent synthesis and biological evaluation would then provide crucial feedback for refining the computational models. acs.org

Exploration of New Chemical Reactivity Profiles

The 3-nitropyridine (B142982) moiety is known for its rich and varied reactivity, which can be further explored in the context of the this compound framework. The electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic attack. nih.gov

One area for future investigation is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.govacs.org This reaction allows for the direct C-H functionalization of the pyridine ring at positions ortho and para to the nitro group (C4 and C6). By treating the molecule with carbanions generated from α-halosulfones or similar reagents, it may be possible to introduce alkyl or other functional groups onto the pyridine ring, further diversifying the molecular architecture. acs.org

The reactivity of the nitro group itself is also a point of interest. While reduction to an amine is a common transformation, other reactions of the nitro group could be explored. For instance, reaction with certain nucleophiles can lead to the displacement of the nitro group, a reaction that is particularly feasible for 3-nitropyridines. nih.govlookchem.com The photophysical properties of nitropyridine derivatives are also an emerging area of interest. nih.gov Future studies could investigate the fluorescence properties of this compound and its derivatives, potentially leading to the development of novel fluorescent probes for biological imaging.

Finally, the unique juxtaposition of the pyridine and pyrrolidine rings may give rise to novel intramolecular reactions. For example, under specific conditions, intramolecular cyclization events could be triggered, leading to the formation of novel fused heterocyclic systems.

Q & A

Q. What are common synthetic routes for 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine?

A typical approach involves nitration of pyridine derivatives followed by nucleophilic substitution. For example, 3-nitropyridin-2-ol can be synthesized via nitration (low yields of 17–21% reported in similar reactions) and converted to 2-chloro-3-nitropyridine using POCl₃. Subsequent reaction with pyrrolidin-3-amine under basic conditions (e.g., Cs₂CO₃) yields the target compound. Copper catalysts (e.g., CuBr) may enhance coupling efficiency .

Q. How is the compound characterized analytically?

Key methods include:

Q. What safety precautions are recommended during handling?

While specific GHS classifications may vary, similar pyrrolidine derivatives exhibit hazards such as skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Refer to SDS for storage guidelines (e.g., desiccated, 2–8°C) .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-enantiomers be optimized?

Chiral resolution or asymmetric catalysis is critical. lists enantiopure hydrochloride salts, suggesting chiral auxiliaries or enzymatic methods. For example, chiral HPLC separation or use of enantiopure starting materials (e.g., (S)-pyrrolidin-3-amine) can achieve >95% enantiomeric excess .

Q. What strategies improve low-yield nitration steps in synthesis?

The nitration of pyridine derivatives often suffers from poor regioselectivity and yield. Alternatives include:

Q. How is the compound utilized in medicinal chemistry research?

Pyrrolidine-nitropyridine scaffolds are explored as kinase inhibitors (e.g., JAK1) or receptor modulators (e.g., mGlu). Modifications to the pyrrolidine ring (e.g., substituents at C3) or pyridine nitro group can enhance binding affinity. Biological assays (IC₅₀, selectivity profiling) are essential for activity evaluation .

Q. What are common challenges in NMR interpretation for this compound?

- Stereochemical Assignments : Use NOESY/ROESY to confirm spatial proximity of protons in enantiomers.

- Dynamic Effects : Pyrrolidine ring puckering may cause signal splitting. Variable-temperature NMR can resolve overlapping peaks .

Contradictions and Troubleshooting

- Low Nitration Yields : Competing side reactions (e.g., over-nitration) may occur. Use controlled stoichiometry and low temperatures .

- Stereochemical Purity : Racemization during synthesis can reduce enantiomeric excess. Opt for mild reaction conditions (e.g., room temperature) and chiral stationary phases for purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.